

(5-Chlorothiophen-3-YL)methanol molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

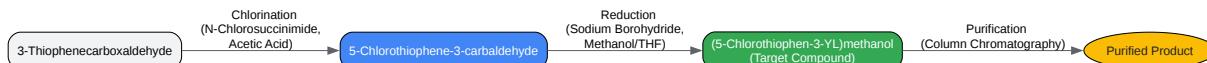
Compound of Interest

Compound Name: (5-Chlorothiophen-3-YL)methanol

Cat. No.: B1357866

[Get Quote](#)

An In-depth Technical Guide to **(5-Chlorothiophen-3-YL)methanol** for Advanced Research


Abstract

(5-Chlorothiophen-3-YL)methanol is a functionalized heterocyclic compound of significant interest to the pharmaceutical and material science sectors. As a substituted thiophene, it belongs to a class of molecules recognized as "privileged structures" in medicinal chemistry, frequently incorporated into the core of various therapeutic agents.^{[1][2]} This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, plausible synthetic routes, and methods for structural characterization. It is designed to serve as a foundational resource for researchers in organic synthesis, drug discovery, and materials science, offering both theoretical insights and practical, field-proven methodologies.

Molecular Structure and Physicochemical Properties

(5-Chlorothiophen-3-YL)methanol, with the CAS Number 73919-87-6, is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom.^[3] The structure features a chloromethyl group at the 3-position and a chlorine atom at the 5-position of the thiophene ring. This specific substitution pattern dictates its electronic properties and reactivity, making it a versatile building block in organic synthesis. The chlorine atom acts as an electron-withdrawing group, influencing the aromaticity and reactivity of the thiophene ring, while the primary alcohol function provides a key site for further chemical modification.^[4]

The molecular structure can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis and purification workflow.

Step 1: Synthesis of 5-Chlorothiophene-3-carbaldehyde (Precursor)

This protocol is adapted from a known procedure for the chlorination of thiophene-3-carbaldehyde. [5] The use of N-chlorosuccinimide (NCS) provides a reliable method for electrophilic chlorination of the electron-rich thiophene ring, with regioselective substitution occurring at the 5-position due to the directing effects of the sulfur atom and the aldehyde group.

Protocol:

- Reaction Setup: To a solution of thiophene-3-carbaldehyde (1.0 eq.) in glacial acetic acid (approx. 9 mL per 1.0 g of aldehyde), add N-chlorosuccinimide (1.0 eq.).
- Heating: Heat the reaction mixture with stirring at 110 °C for 4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
- Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (approx. 6 mL per 1.0 g of initial aldehyde).
- Washing: Transfer the solution to a separatory funnel and wash sequentially with water (3 x 5 mL), saturated sodium bicarbonate solution (2 x 2.5 mL), and finally with brine.
- Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-chlorothiophene-3-carbaldehyde, which

can be used in the next step, sometimes without further purification. [5]

Step 2: Reduction to (5-Chlorothiophen-3-YL)methanol

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH_4) is an ideal reagent for this purpose due to its mild nature and high selectivity for aldehydes and ketones over other functional groups like esters. [6][7] Protocol:

- Reaction Setup: Dissolve the crude 5-chlorothiophene-3-carbaldehyde (1.0 eq.) in a suitable solvent mixture, such as methanol (MeOH) and tetrahydrofuran (THF) (1:1 v/v, approx. 10 mL per 1.0 g of aldehyde).
- Cooling: Cool the solution in an ice bath to 0 °C.
- Reagent Addition: Add sodium borohydride (NaBH_4) (1.2-1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and hydrogen gas evolution.
- Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
- Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the excess NaBH_4 by the dropwise addition of 1N aqueous HCl or saturated aqueous ammonium chloride until gas evolution ceases. [8]6. Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3x volumes).
- Washing and Drying: Combine the organic layers, wash with water and brine, then dry over anhydrous Na_2SO_4 .
- Concentration: Filter and concentrate the solution under reduced pressure to obtain the crude **(5-Chlorothiophen-3-YL)methanol**.

Purification Protocol

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and residual reagents. Flash column chromatography is the method of choice for this purpose.

Protocol:

- **Column Preparation:** Prepare a silica gel column using a slurry packing method with a suitable eluent system, such as a mixture of hexane and ethyl acetate.
- **Sample Loading:** Adsorb the crude product onto a small amount of silica gel and load it onto the top of the prepared column.
- **Elution:** Elute the column with a gradient of hexane/ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity to 7:3).
- **Fraction Collection:** Collect fractions and analyze them by TLC to identify those containing the pure product.
- **Final Concentration:** Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **(5-Chlorothiophen-3-YL)methanol**.

Structural Elucidation and Characterization

Rigorous characterization is necessary to confirm the identity and purity of the synthesized compound. While comprehensive, peer-reviewed spectral data for **(5-Chlorothiophen-3-YL)methanol** is not widely published, this section outlines the expected outcomes from standard analytical techniques. [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: To date, experimental ^1H and ^{13}C NMR spectra for **(5-Chlorothiophen-3-YL)methanol** are not readily available in the public domain. The data presented in Table 2 are predicted values and should be used as a guide for experimental verification. Predicted shifts are based on computational models and may vary from experimental values. [7][8] Expected ^1H NMR Features:

- **Thiophene Protons (H-2, H-4):** Two signals in the aromatic region (approx. 7.0-7.5 ppm). These would appear as doublets with a small coupling constant ($J \approx 1\text{-}2 \text{ Hz}$) if they couple to each other, or as singlets.

- Methylene Protons (-CH₂OH): A singlet around 4.5-4.8 ppm. This signal may appear as a doublet if it couples to the hydroxyl proton.
- Hydroxyl Proton (-OH): A broad singlet that can appear over a wide chemical shift range (typically 1.5-5.0 ppm) and is exchangeable with D₂O.

Expected ¹³C NMR Features:

- Thiophene Carbons: Four distinct signals in the aromatic region (approx. 120-145 ppm). The carbon bearing the chlorine (C-5) and the carbon attached to the hydroxymethyl group (C-3) would be significantly influenced by these substituents.
- Methylene Carbon (-CH₂OH): One signal in the aliphatic region, expected around 60-65 ppm.

Data Type	Predicted Chemical Shift (ppm) / Expected Features
¹ H NMR	~7.2 (s, 1H), ~7.0 (s, 1H), ~4.7 (s, 2H), ~2.0-3.0 (br s, 1H, -OH)
¹³ C NMR	~144 (C-3), ~130 (C-5), ~127 (C-2), ~122 (C-4), ~61 (-CH ₂)
FT-IR (cm ⁻¹)	3200-3500 (broad, O-H stretch), ~3100 (C-H aromatic stretch), ~2900 (C-H aliphatic stretch), ~1400-1500 (C=C aromatic stretch), ~1050 (C-O stretch), ~700-800 (C-Cl stretch)
Mass Spec (EI)	M ⁺ peak at m/z 148/150 (approx. 3:1 ratio due to ³⁵ Cl/ ³⁷ Cl isotopes). Key fragment: [M-CH ₂ OH] ⁺ .

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The expected spectrum for **(5-Chlorothiophen-3-YL)methanol** would prominently feature a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration

of the alcohol. Other characteristic peaks would include C-H stretches for the aromatic ring and the methylene group, C=C stretching of the thiophene ring, and C-O and C-Cl stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. Under Electron Impact (EI) ionization, the molecule is expected to show a molecular ion peak (M^+). A key feature would be the isotopic pattern of chlorine, with two peaks at m/z 148 (for ^{35}Cl) and m/z 150 (for ^{37}Cl) in an approximate 3:1 intensity ratio, confirming the presence of one chlorine atom.

Applications in Medicinal Chemistry and Drug Discovery

Thiophene and its derivatives are of paramount importance in drug discovery. The thiophene ring is considered a bioisostere of the benzene ring but offers unique properties, including different electronic distribution and the ability to act as a hydrogen bond acceptor via its sulfur atom. [1] This makes it a valuable scaffold in designing molecules that can interact effectively with biological targets. [9]

- Scaffold for Bioactive Molecules: **(5-Chlorothiophen-3-YL)methanol** serves as a key intermediate. The hydroxyl group can be easily converted into other functionalities (e.g., ethers, esters, amines) or used as a handle to link the thiophene core to other molecular fragments.
- Modulation of Physicochemical Properties: The presence of the chlorine atom can enhance membrane permeability and metabolic stability, or it can be used to fine-tune the binding affinity of a drug candidate to its target protein.
- Precursor for Approved Drugs: While this specific molecule is a building block, related structures like 5-chlorothiophene-2-carbonyl chloride are crucial intermediates in the synthesis of major pharmaceuticals, such as the anticoagulant Rivaroxaban. [7][10] The development of efficient syntheses for such building blocks is therefore critical for the pharmaceutical industry.

Safety, Handling, and Storage

As with any laboratory chemical, **(5-Chlorothiophen-3-YL)methanol** must be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not universally available, data from related chlorinated thiophene compounds provide a strong basis for safe handling protocols. [\[1\]](#)[\[2\]](#)[\[11\]](#)

- Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) at all times. [\[11\]](#)* Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust. Avoid contact with skin, eyes, and clothing. [\[1\]](#)* Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents. Keep the container tightly sealed.
- First Aid Measures:
 - Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.
 - Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
 - Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician. [\[2\]](#)* Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98%.
- PubChemLite. (n.d.). **(5-chlorothiophen-3-yl)methanol** (C5H5ClO5).
- RSC Medicinal Chemistry. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Alchemist-chem. (n.d.). 5-Chlorothiophene-3-methanol | Properties, Uses, Safety Data & Supplier in China.
- Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.

- Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- NIH. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Google Patents. (2013). WO 2013/164833 A1.
- American Chemical Society. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-((5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl] - 1,3-oxazolidin-5-yl)methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor.
- The Role of Thiophene Derivatives in Drug Discovery. (n.d.).
- MDPI. (n.d.). Thiophene-Based Compounds.
- PubMed. (n.d.). Therapeutic Potential of Thiophene Compounds: A Mini-Review.
- Allschoolabs. (n.d.). **(5-chlorothiophen-3-yl)methanol** - 97%, high purity , CAS No.73919-87-6.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 5-Chlorothiophene-2-ylmethanol(74168-69-7) 1H NMR [m.chemicalbook.com]
- 2. PubChemLite - (5-chlorothiophen-3-yl)methanol (C5H5ClOS) [pubchemlite.lcsb.uni.lu]
- 3. (5-chloro-1-benzothiophen-3-yl)methanol - Amerigo Scientific [amerigoscientific.com]
- 4. rsc.org [rsc.org]
- 5. chiralen.com [chiralen.com]
- 6. rsc.org [rsc.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. 5-Chlorothiophene-2-carboxylic acid(24065-33-6) 13C NMR [m.chemicalbook.com]
- 11. rsc.org [rsc.org]

- To cite this document: BenchChem. [(5-Chlorothiophen-3-YL)methanol molecular structure and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1357866#5-chlorothiophen-3-yl-methanol-molecular-structure-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com